molecular formula C6H5FN4 B15072082 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15072082
M. Wt: 152.13 g/mol
InChI Key: LJNRIGDRJYGXTM-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal and agricultural chemistry. Its core structure is a purine bioisostere, making it a key intermediate for synthesizing novel compounds that target nucleotide-binding sites in proteins . Research indicates this scaffold possesses diverse biological activities, primarily in developing anticancer agents and plant immune system activators. In anticancer research, pyrazolo[3,4-d]pyrimidine-based compounds are designed as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 . These inhibitors compete with ATP in the kinase domain, blocking signaling pathways that drive cell proliferation and survival in cancers such as lung, breast, and colorectal carcinoma . The introduction of a fluorine atom is a common strategy in lead optimization, as it can enhance a compound's bioavailability, metabolic stability, and binding affinity through electronic and hydrophobic effects . In agricultural science, derivatives of this scaffold act as novel plant activators . Unlike traditional pesticides, these compounds do not directly kill pathogens but induce the plant's own innate immune systems, known as Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR) . This "green pesticide" approach offers a potential strategy for crop protection with high efficiency and low toxicity. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

3-fluoro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5FN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3

InChI Key

LJNRIGDRJYGXTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2C(=N1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with α,β-unsaturated ketones. The reaction proceeds through the formation of a pyrazole ring, followed by cyclization to form the pyrazolopyrimidine core. Common reagents used in this synthesis include hydrazine derivatives, diketones, and various catalysts under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products .

Scientific Research Applications

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Characterization

Key NMR features (based on analogs in ):

  • ¹H NMR : Methyl groups at position 1 resonate at ~3.5–4.0 ppm.
  • ¹³C NMR : Fluorine substitution at position 3 deshields adjacent carbons (C-3: ~135 ppm; C-7a: ~148 ppm) .
  • ¹⁹F NMR : Fluorine atoms in similar compounds show signals at ~-120 to -150 ppm .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent (Position) LogP Solubility (mg/mL) Biological Activity Reference
3-Fluoro-1-methyl-1H-pyrazolo... 3-F, 1-CH₃ 1.2* 0.8* Kinase inhibition (predicted)
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine 3-CH₃, 1-H 0.9 1.5 Anticancer (in vitro)
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 3-Ph, 1-H 2.1 0.3 DNA intercalation
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-SCH₃, 1-H 1.5 0.5 Antiviral
3-Chloro-4-amino-1-β-D-ribofuranosyl... 3-Cl, ribose -0.3 12.0 RNA incorporation

*Predicted values based on analogs.

Key Research Findings

Fluorine vs. Methyl Substitution : Fluorine at position 3 increases metabolic stability compared to methyl groups but reduces solubility due to higher hydrophobicity .

Hybrid Systems: Thieno-pyrimidine hybrids () exhibit enhanced π-stacking and intercalation in DNA/RNA .

Synthetic Challenges : Fluorinated derivatives require stringent conditions (e.g., anhydrous DMF, POCl₃) to avoid side reactions .

Biological Activity

Introduction

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor for various kinases and receptors, particularly in cancer therapy.

Chemical Structure and Properties

This compound features a fused bicyclic structure combining a pyrazole and a pyrimidine moiety. The presence of a fluorine atom at the third position and a methyl group at the first position enhances its chemical properties and potential interactions with biological targets.

Kinase Inhibition

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities as inhibitors of various kinases. Notably, this compound has been studied for its potential as an inhibitor of the BRAF V600E kinase, which is implicated in several cancers. The methyl substitution at the N1 position has been shown to enhance inhibitory activity against this target compared to unsubstituted analogs.

Table 1: Inhibitory Activity Against BRAF V600E

CompoundIC50 (nM)Target
This compound23.6BRAF V600E
Sorafenib50.0BRAF V600E

Sigma-1 Receptor Interaction

In addition to its activity against kinases, studies have shown that derivatives of this compound can interact with sigma-1 receptors, which are involved in pain modulation and neuroprotection. Specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect pharmacological profiles, making these compounds valuable in drug design efforts aimed at enhancing therapeutic outcomes .

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of this compound derivatives against various cancer cell lines. For instance, one derivative demonstrated potent anti-proliferative activity with IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells. This compound also showed significant activity against mutant EGFR (IC50 = 0.236 µM), indicating its potential as an effective therapeutic agent in treating resistant cancer forms .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56
ErlotinibOVCAR-44.44

The mechanism of action for these compounds often involves inducing apoptosis in cancer cells and arresting the cell cycle at specific phases. For example, flow cytometric analysis revealed that certain derivatives could significantly increase the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins within the ATP-binding site of kinases like BRAF V600E.

Case Study: Development of EGFR Inhibitors

A study focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidine aimed at inhibiting epidermal growth factor receptors (EGFR). Among the synthesized compounds, one derivative (compound 12b) showed remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and demonstrated effective apoptosis induction mechanisms through caspase activation and cell cycle arrest at S and G2/M phases .

Case Study: Dual Inhibition of BRAF V600E and VEGFR-2

Another research initiative explored novel derivatives designed to inhibit both BRAF V600E and VEGFR-2 pathways simultaneously. The most promising compound exhibited potent inhibitory activity against both targets while maintaining selectivity towards cancer cells over normal cells. This dual inhibition strategy represents a significant advancement in developing targeted therapies for complex malignancies .

Q & A

Q. How can the synthesis yield of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine be optimized?

Methodological Answer:

  • Coupling Agents & Catalysts: Use Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., Pd(OH)₂/C) and fluorinated boronic acids. For example, fluorophenylboronic acid derivatives have been employed to introduce fluorine substituents in pyrazolo[3,4-d]pyrimidine scaffolds .
  • Reaction Conditions: Perform reactions under inert atmospheres (N₂ or Ar) at elevated temperatures (e.g., 120°C) in polar aprotic solvents like DMA or DMF. Sodium carbonate (Na₂CO₃) is commonly used as a base to facilitate coupling .
  • Yield Optimization: Sequential addition of coupling agents and extended reaction times (16–24 hours) improve conversion rates. For instance, adding a second aliquot of boronic acid after 8 hours increased yields to ~67% in analogous syntheses .

Q. What are effective purification techniques for this compound?

Methodological Answer:

  • Flash Column Chromatography: Use gradients of methanol (2%→20%) in dichloromethane (CH₂Cl₂) to isolate intermediates. Automated systems enhance reproducibility .
  • Preparative RP-HPLC: For final purification, employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients. This method resolves structurally similar impurities and achieves >95% purity .
  • Solvent Recrystallization: DMSO or methanol can be used for recrystallization, particularly for removing unreacted starting materials .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR Spectroscopy: Analyze chemical shifts for fluorine-induced deshielding. For example, fluorine substituents typically downfield-shift adjacent protons by 0.5–1.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using ESI-HRMS with <5 ppm mass accuracy. Isotopic patterns (e.g., chlorine or bromine in analogs) aid validation .
  • HMBC Correlation: Use 2D NMR to verify regiochemistry. Absence of H-1′/C-3 coupling in HMBC spectra confirms N-1 glycosylation in related nucleosides .

Advanced Research Questions

Q. How can derivatives of this compound be designed for improved antiparasitic activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Substituent Screening: Replace the 7-position fluorine with chloro, methyl, or vinyl groups. For example, 4-chlorophenyl derivatives exhibited potent anti-Trypanosoma cruzi activity (IC₅₀: 64 µM) without cytotoxicity .
    • Ribose Modifications: Avoid 3′-hydroxyl removal, which reduces activity 2–3-fold. Instead, maintain β-D-ribofuranosyl groups for target engagement .
    • Linker Optimization: Inserting carbon-based linkers between substituents and the core scaffold can enhance selectivity. However, oxygen or sulfur linkers often reduce activity .

Q. How can contradictory bioactivity data in fluorinated pyrazolo[3,4-d]pyrimidine derivatives be addressed?

Methodological Answer:

  • Metabolic Stability Assays: Test compounds in liver microsomes (human/mouse) to rule out rapid degradation. For example, compound 44 retained 100% parent compound after 60 minutes in microsomal assays, supporting its in vivo efficacy .
  • Cytotoxicity Profiling: Use MRC-5SV2 fibroblast viability assays (resazurin-based) to distinguish true antiparasitic activity from nonspecific toxicity. IC₅₀ ratios (parasite vs. host cell) >10 indicate selectivity .
  • ABC Transporter Inhibition: Co-administer with verapamil or cyclosporin A to assess transporter-mediated resistance. This explains discrepancies in T. cruzi burden reduction .

Q. What methodologies assess the metabolic stability of this compound derivatives?

Methodological Answer:

  • Phase I/II Metabolism: Incubate compounds (5 µM) with 0.5 mg/mL liver microsomes and NADPH/UGT cofactors. Quench reactions with cold acetonitrile, centrifuge, and analyze supernatant via LC-MS. Stable compounds show >80% remaining after 60 minutes .
  • CYP450/UGT Inhibition: Use probe substrates (e.g., diclofenac) to identify enzyme interactions. Lack of inhibition suggests minimal drug-drug interaction risks .

Q. How can regiochemistry ambiguities in fluorinated pyrazolo[3,4-d]pyrimidines be resolved?

Methodological Answer:

  • X-ray Crystallography: Solve crystal structures using SHELX software for unambiguous assignment. SHELXL refinements are standard for small-molecule crystallography .
  • NOE Experiments: Detect spatial proximity between fluorine and adjacent protons. For example, NOE correlations between F-3 and H-5 confirm substituent positioning .
  • Isotopic Labeling: Synthesize ¹⁹F-labeled analogs for simplified NMR assignment in complex mixtures .

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